Methyl 4-(2-aminoethoxy)-3-methoxybenzoate
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Overview
Description
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and an aminoethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. Triethylamine is often added to neutralize the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(2-aminoethoxy)-3-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-aminoethoxy)-3-methylbenzoate
- Methyl 4-(2-aminoethoxy)-3-ethoxybenzoate
- Methyl 4-(2-aminoethoxy)-3-hydroxybenzoate
Uniqueness
Methyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the presence of both the methoxy and aminoethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C11H15NO4/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
AHEVVCZKAFGYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCN |
Origin of Product |
United States |
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